![molecular formula C18H14Cl2N2OS B2375400 2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313500-41-3](/img/structure/B2375400.png)
2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the linear formula C15H13Cl2NO . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “this compound”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using infrared spectroscopy. The FT-IR spectrum of a similar compound showed peaks at 3437 cm^-1 (N–H), 3268 cm^-1 (C–H), 1634 cm^-1 (C=O), 1566 and 1542 cm^-1 (C–C), 1506 cm^-1 (NO2), 1384 cm^-1 (NO2), 1328 and 1295 cm^-1 (C–H), and 688–858 cm^-1 (C–H) .
Chemical Reactions Analysis
The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the 1H NMR spectrum of a similar compound showed peaks at 10.00 ppm (s, 1H, –NH–), 8.00 ppm (d, J = 1.9 Hz, 2H, Ph), 7.94 ppm (s, 1H, Ph), 7.87 ppm (s, 1H, Ph), 3.06–2.98 ppm (m, 2H, –CH–), and 1.12 ppm (dd, J = 6.8 Hz, 12H, –CH3) .
科学的研究の応用
Synthesis and Characterization
- Research has explored the synthesis and characterization of compounds related to 2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. One study focused on synthesizing and evaluating the activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, highlighting their potential anti-inflammatory properties and structural characteristics (Lynch et al., 2006). Another study presented a synthetic route for a series of 1,3-thiazole heterocyclic compounds, demonstrating the structure of these compounds through various spectral analyses (Saeed & Wong, 2012).
Anticancer Properties
- Compounds related to this compound have been investigated for their anticancer properties. A study designed and synthesized a series of substituted benzamides, evaluating their anticancer activity against various cancer cell lines, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).
Antimicrobial Activity
- The antimicrobial potential of compounds similar to this compound has been a subject of research. Studies have synthesized various thiazole derivatives and evaluated their antifungal and antimicrobial activities, providing insights into their potential as antimicrobial agents (Narayana et al., 2004).
Corrosion Inhibition
- Research has also explored the application of thiazole derivatives as corrosion inhibitors. A study investigated the effect of certain thiazole derivatives on the corrosion of oil well tubular steel in hydrochloric acid solution, indicating their potential as efficient corrosion inhibitors (Yadav et al., 2015).
Antibacterial Agents
- The potential of thiazole derivatives as promising antibacterial agents has been investigated. One study designed and synthesized novel analogs with antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, showcasing the relevance of thiazole scaffolds in developing new antibacterial compounds (Palkar et al., 2017).
Safety and Hazards
特性
IUPAC Name |
2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-10-3-4-11(2)14(7-10)16-9-24-18(21-16)22-17(23)13-6-5-12(19)8-15(13)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDWYCHDELTEDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/no-structure.png)
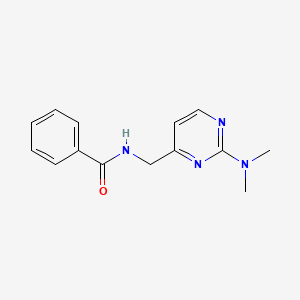
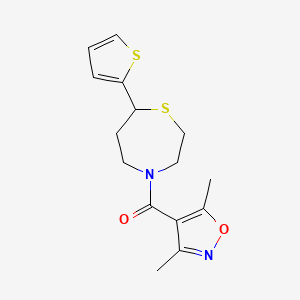
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2375325.png)

![[1-(2-Methylbenzyl)piperidin-4-yl]methylamine](/img/structure/B2375329.png)
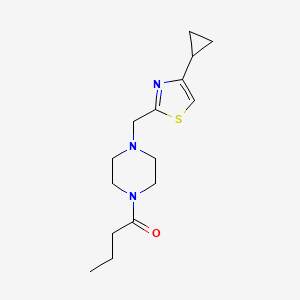
![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)
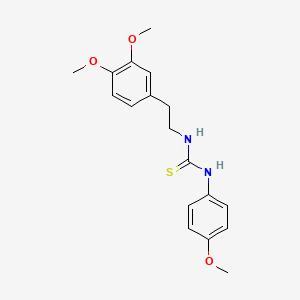
![Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2375335.png)

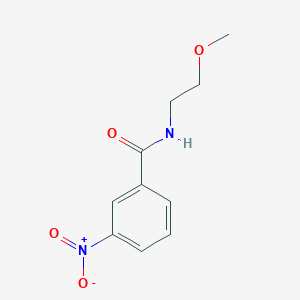
![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2375341.png)
